molecular formula C17H21ClN2O2S B2747428 N-(5-Chloro-2-ethylsulfanylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2411238-93-0

N-(5-Chloro-2-ethylsulfanylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2747428
CAS RN: 2411238-93-0
M. Wt: 352.88
InChI Key: INUSPDZQKABUJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a specific functional group. For instance, the amide group could be formed through a reaction between a carboxylic acid and an amine. The chloro group could be introduced via electrophilic aromatic substitution on the phenyl ring . The ethylsulfanyl group might be introduced through nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the prop-2-enoyl group suggests potential for geometric isomerism (cis/trans isomerism). The compound also contains a chiral center at the carbon atom of the piperidine ring attached to the prop-2-enoyl group, which means it could exist as enantiomers .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the double bond in the prop-2-enoyl group could participate in addition reactions. The chloro group on the phenyl ring could be substituted in a reaction with a suitable nucleophile . The amide group might be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide group would likely make the compound soluble in polar solvents. The compound might exhibit optical activity due to the presence of a chiral center .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, if the compound shows biological activity, it could be developed into a pharmaceutical drug .

properties

IUPAC Name

N-(5-chloro-2-ethylsulfanylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S/c1-3-16(21)20-9-7-12(8-10-20)17(22)19-14-11-13(18)5-6-15(14)23-4-2/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUSPDZQKABUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-ethylsulfanylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide

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